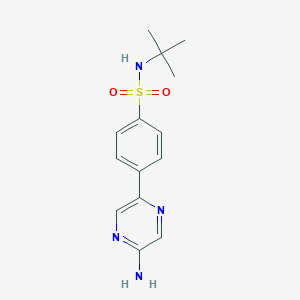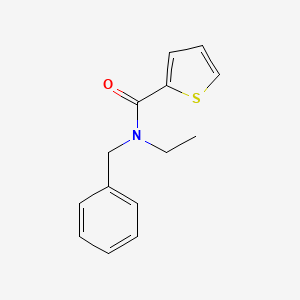![molecular formula C15H23N3O3S2 B5515577 (1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5515577.png)
(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane" involves complex chemical reactions, including 1,3-dipolar cycloaddition and Mannich reactions. For example, the addition of diazomethane to enantiopure substrates has been used to afford pyrazolines with high pi-facial selectivity, leading to optically pure cyclopropanes upon denitrogenation of sulfinyl pyrazolines (Cruz Cruz et al., 2009). Similarly, the aminomethylation of 3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates produces 3,7-diazabicyclo[3.3.1]nonane derivatives (Dotsenko et al., 2007).
Molecular Structure Analysis
The structural analysis of similar bicyclic compounds reveals insights into their molecular conformation and stereochemistry. Studies on 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide, for instance, have shown that these compounds can have well-defined conformations as elucidated through spectral data and chemical evidence (Terada et al., 1986).
Chemical Reactions and Properties
The compound and its related structures participate in a variety of chemical reactions, demonstrating a range of chemical properties such as the ability to undergo nucleophilic substitutions, cycloadditions, and more. These reactions often lead to the formation of novel bicyclic structures with unique chemical functionalities.
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline structure, are determined through experimental studies. Such studies help in understanding the compound's stability, reactivity, and suitability for further chemical modifications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards different chemical reagents, and the ability to form derivatives, are crucial for comprehending the compound's behavior in various chemical environments. For instance, the synthesis and pharmacological properties of related sulfur-containing organic compounds highlight their potential for biological activity, which is significant for further chemical and pharmaceutical research (Ulendeeva et al., 2004).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Agents
Compounds related to (1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane have been investigated for their potential as antimicrobial and antifungal agents. One study focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents, showing promising results in vitro against bacterial and fungal infections (Darwish et al., 2014).
Cytotoxic Activity Against Cancer Cells
Research has also been conducted on the synthesis of bicyclic σ receptor ligands derived from (R)- and (S)-glutamate, showing high affinity for σ1 receptors. These compounds displayed cytotoxic activity against human tumor cell lines, including small cell lung cancer (Geiger et al., 2007).
Biocatalysis in Drug Metabolism
In the field of drug metabolism, biocatalysis using specific microorganisms has been applied to produce mammalian metabolites of related compounds. This approach supports the full structure characterization of metabolites and can aid in monitoring and quantifying drug metabolites during clinical investigations (Zmijewski et al., 2006).
Protective Groups in Organic Synthesis
Some derivatives have been used as protective groups in organic synthesis. For example, a study explored the use of 3-phenylsulfonyl 1,2 propane diol as an efficient new protection reagent for aldehydes and ketones, demonstrating the versatility of these compounds in synthetic chemistry (Chandrasekhar & Sarkar, 1998).
Novel Sulfur-Bridged Compounds
Research on 3-thia-7,9-diazabicyclo[3.3.1]nonanes, a class of novel sulfur-bridged compounds, has shown promising results in opioid receptor affinity and selectivity, with potential implications in pain management (Murineddu et al., 2020).
Propriétés
IUPAC Name |
1-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c1-11-14(22-10-16-11)5-6-15(19)18-8-12-3-4-13(18)9-17(7-12)23(2,20)21/h10,12-13H,3-9H2,1-2H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVJXRUBLAVBPW-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CC3CCC2CN(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)CCC(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515515.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5515523.png)

![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-isopropyl-1-methyl-1H-pyrazole](/img/structure/B5515544.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)
![5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)

![(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5515572.png)
![2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5515580.png)
![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5515593.png)
![(3aR*,6S*)-N-(isoxazol-5-ylmethyl)-N-methyl-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5515598.png)